molecular formula C10H18N2O B359675 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol CAS No. 774555-48-5

2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol

Cat. No. B359675
CAS RN: 774555-48-5
M. Wt: 182.26g/mol
InChI Key: FFCNPHFRGAZNGS-UHFFFAOYSA-N
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Description

2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB belongs to the class of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.

Scientific Research Applications

2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit bronchodilator, vasodilator, and lipolytic effects, making it a potential candidate for the treatment of asthma, hypertension, and obesity. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol exerts its effects by stimulating the beta-adrenergic receptors in the body. When 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. This mechanism of action makes 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol a potential candidate for the treatment of various diseases.
Biochemical and physiological effects:
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of cyclic AMP (cAMP) in cells, which leads to the activation of protein kinase A (PKA). This activation of PKA leads to the phosphorylation of various proteins, which results in the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been reported to increase the levels of nitric oxide (NO) in cells, which leads to vasodilation.

Advantages and Limitations for Lab Experiments

2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol also exhibits a wide range of effects, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. Furthermore, the long-term effects of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol on the body are not well understood, and further research is needed to elucidate its safety profile.

Future Directions

There are several future directions for the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. One potential direction is the development of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol-based therapeutics for the treatment of asthma, hypertension, and obesity. Another potential direction is the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, further research is needed to elucidate the long-term effects and safety profile of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, as well as its potential use in combination therapies with other drugs.

Synthesis Methods

The synthesis of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-(tert-butoxycarbonylamino)-1-butanol in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to produce 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. This method has been reported to yield high purity and good yield of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol.

properties

IUPAC Name

2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCNPHFRGAZNGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NCC1=CC=CN1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol

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